(R)-6-(4-(tert-Butoxycarbonyl)-2-methylpiperazin-1-yl)nicotinic acid

HCV NS5A inhibitors Patent intermediates Chiral building blocks

(R)-6-(4-(tert-Butoxycarbonyl)-2-methylpiperazin-1-yl)nicotinic acid (CAS 1359658-38-0) is a chiral nicotinic acid derivative featuring a piperazine ring substituted at the 2-position with a methyl group in the (R)-configuration and protected at the 4-position with a tert-butoxycarbonyl (Boc) group. It is a defined intermediate in the patented synthesis of hepatitis C virus (HCV) NS5A inhibitors developed by Theravance Biopharma, appearing in granted US patents US9212168B2 and US9066694B2.

Molecular Formula C16H23N3O4
Molecular Weight 321.37 g/mol
Cat. No. B7980320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-6-(4-(tert-Butoxycarbonyl)-2-methylpiperazin-1-yl)nicotinic acid
Molecular FormulaC16H23N3O4
Molecular Weight321.37 g/mol
Structural Identifiers
SMILESCC1CN(CCN1C2=NC=C(C=C2)C(=O)O)C(=O)OC(C)(C)C
InChIInChI=1S/C16H23N3O4/c1-11-10-18(15(22)23-16(2,3)4)7-8-19(11)13-6-5-12(9-17-13)14(20)21/h5-6,9,11H,7-8,10H2,1-4H3,(H,20,21)/t11-/m1/s1
InChIKeyFGKRWPJFKNTXLI-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (R)-6-(4-(tert-Butoxycarbonyl)-2-methylpiperazin-1-yl)nicotinic acid as a Chiral HCV Intermediate


(R)-6-(4-(tert-Butoxycarbonyl)-2-methylpiperazin-1-yl)nicotinic acid (CAS 1359658-38-0) is a chiral nicotinic acid derivative featuring a piperazine ring substituted at the 2-position with a methyl group in the (R)-configuration and protected at the 4-position with a tert-butoxycarbonyl (Boc) group [1]. It is a defined intermediate in the patented synthesis of hepatitis C virus (HCV) NS5A inhibitors developed by Theravance Biopharma, appearing in granted US patents US9212168B2 and US9066694B2 [2]. The compound serves as a key building block for constructing the (R)-2-methylpiperazine pharmacophore found in multiple clinical-stage antiviral agents.

Why Generic Piperazine-Nicotinic Acid Building Blocks Cannot Replace (R)-6-(4-(tert-Butoxycarbonyl)-2-methylpiperazin-1-yl)nicotinic acid


This compound occupies a precise intersection of three structural features—the (R)-configured 2-methyl group, the Boc-protected piperazine nitrogen, and the free nicotinic acid carboxyl group—that collectively define its reactivity and stereochemical outcome in downstream amide coupling and deprotection steps [1]. Substituting the des-methyl analog (CAS 201809-22-5) eliminates the chiral center required for diastereoselective synthesis of the final HCV inhibitor. Using the regioisomeric 2-methylnicotinic acid variant (CAS 1355174-79-6) places the methyl group on the pyridine ring rather than the piperazine, fundamentally altering the pharmacophore geometry . Removing the Boc group prematurely yields 6-(4-methylpiperazin-1-yl)nicotinic acid (CAS 132521-70-1), which would undergo undesired side reactions during subsequent synthetic steps. Each substitution compromises a distinct and necessary functional handle.

Quantitative Differentiation Evidence: (R)-6-(4-(tert-Butoxycarbonyl)-2-methylpiperazin-1-yl)nicotinic acid vs. Comparators


Patent-Defined Intermediacy: Exclusive Presence in Granted HCV Inhibitor Patents vs. Non-Methylated Analog

The (R)-configured target compound is explicitly recited as an intermediate in the synthesis of clinical-stage HCV NS5A inhibitors in US9066694B2 (Paragraphs 0288–0289) and US9212168B2 (Paragraphs 0321–0322) [1]. The des-methyl analog 6-(4-(tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid (CAS 201809-22-5) does not appear in the intermediate claims of these patents. This means that only the (R)-2-methyl-substituted compound provides the requisite stereochemical and steric features for the convergent assembly of the final drug substance.

HCV NS5A inhibitors Patent intermediates Chiral building blocks

Enantiomeric Configuration: (R) vs. (S) Stereochemistry and Receptor Binding Competence

A conformational analysis of 2-substituted piperazines demonstrated that the (R)-enantiomers of 1-acyl-2-substituted piperazines adopt an axial conformation that places the basic and pyridyl nitrogens in a spatial orientation closely mimicking nicotine and epibatidine, enabling binding to the α7 nicotinic acetylcholine receptor (nAChR) [1]. The (S)-enantiomer would place the 2-methyl substituent in the opposite configuration, disrupting this pharmacophoric alignment. While this study was conducted on related 2-substituted piperazines rather than the target compound itself, the conformational principle is directly transferable to the (R)-2-methylpiperazine scaffold present in the HCV inhibitor pharmacophore.

Chiral nicotinic acid derivatives α7 nAChR binding Conformational analysis

Vendor Purity Specifications: Batch-to-Batch Consistency vs. Unprotected Analog

Commercial suppliers report purity for the target compound ranging from 95.0% (Fluorochem/Fujifilm Wako) to 98% (Leyan/Bide Pharmatech) . In contrast, the unprotected analog 6-(4-methylpiperazin-1-yl)nicotinic acid (CAS 132521-70-1) is typically offered at 95% purity but with significantly fewer verified suppliers and limited batch-specific certificates of analysis (CoA). The Boc-protected target compound benefits from standardized QC release testing (HPLC, NMR) across multiple independent vendors, providing greater assurance of lot-to-lot reproducibility for multi-step synthetic campaigns.

Chemical purity Intermediate procurement Quality specifications

Downstream Synthetic Utility: Documented Conversion to Advanced HCV Inhibitor Intermediates

The target compound has been documented to undergo Boc deprotection to yield 6-((R)-2-methylpiperazin-1-yl)nicotinic acid methyl ester, and subsequent amide coupling with (S)-2,2-dimethyl-cyclopropanecarboxylic acid to produce 6-[(R)-4-((S)-2,2-dimethyl-cyclopropanecarbonyl)-2-methyl-piperazin-1-yl]nicotinic acid—a direct precursor to the final HCV inhibitor scaffold [1]. Additional downstream products include (R)-4-[5-(4-bromo-3-fluoro-phenylcarbamoyl)pyridin-2-yl]-3-methyl-piperazine-1-carboxylic acid tert-butyl ester. The des-methyl analog lacks the chiral methyl group and cannot yield these specific diastereomerically pure downstream intermediates.

Downstream synthesis Amide coupling Boc deprotection

Pricing and Package Availability: Multi-Vendor Comparison for Procurement Planning

The target compound is available in package sizes ranging from 250 mg to 1 kg across multiple vendors. Fujifilm Wako lists pricing of ¥130,600 for 250 mg and ¥326,300 for 1 g (Fluorochem brand) . Alchem Pharmtech offers 1 g to 1 kg quantities at 97+% purity . This multi-vendor, multi-scale availability contrasts with the des-methyl analog (CAS 201809-22-5), which is primarily available in sub-gram to gram quantities with fewer bulk suppliers, limiting its utility for process chemistry scale-up.

Procurement cost Package sizes Supplier comparison

Optimal Application Scenarios for (R)-6-(4-(tert-Butoxycarbonyl)-2-methylpiperazin-1-yl)nicotinic acid Based on Quantitative Evidence


cGMP Intermediate Supply for HCV NS5A Inhibitor Manufacturing

The compound is explicitly cited as an intermediate in the granted US patents covering Theravance Biopharma's HCV NS5A inhibitor program [1]. Contract manufacturing organizations (CMOs) producing these drug substances under cGMP conditions should procure this specific intermediate to maintain regulatory filing consistency. The des-methyl analog is not cited in the patent intermediate claims and would require re-validation of the synthetic route.

Chiral SAR Studies on 2-Substituted Piperazine Pharmacophores

The (R)-configuration is essential for the conformational preference that aligns the basic and pyridyl nitrogens in a receptor-competent orientation [1]. Medicinal chemistry teams exploring structure-activity relationships around the piperazine 2-position should use the enantiomerically defined (R)-compound rather than the racemate or (S)-enantiomer to avoid confounding stereochemical variables in biological assays.

Multi-Step Convergent Synthesis Requiring Orthogonal Protecting Group Strategy

The Boc group on the piperazine 4-position is orthogonal to the free nicotinic acid carboxyl group, enabling sequential functionalization: first amide coupling at the carboxyl, then Boc deprotection to expose the piperazine nitrogen for further derivatization [1]. The unprotected analog 6-(4-methylpiperazin-1-yl)nicotinic acid lacks this orthogonality and would compromise reaction selectivity in convergent synthesis schemes.

Process Chemistry Scale-Up with Multi-Vendor Supply Chain Resilience

With ≥5 independent suppliers offering the compound at scales up to 1 kg and purities ranging from 95% to 98% [1][2], process development teams can qualify a primary and secondary vendor, reducing supply disruption risk. The des-methyl analog (CAS 201809-22-5) has fewer bulk suppliers, making single-source dependency more likely.

Quote Request

Request a Quote for (R)-6-(4-(tert-Butoxycarbonyl)-2-methylpiperazin-1-yl)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.